6beta-Hydroxybudesonide, (11beta,16alpha(S))- 6beta-Hydroxybudesonide, (11beta,16alpha(S))-
Brand Name: Vulcanchem
CAS No.: 93861-51-9
VCID: VC0051868
InChI: InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21-,22+,23-,24-,25+/m0/s1
SMILES: CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
Molecular Formula: C25H34O7
Molecular Weight: 446.54

6beta-Hydroxybudesonide, (11beta,16alpha(S))-

CAS No.: 93861-51-9

Cat. No.: VC0051868

Molecular Formula: C25H34O7

Molecular Weight: 446.54

* For research use only. Not for human or veterinary use.

6beta-Hydroxybudesonide, (11beta,16alpha(S))- - 93861-51-9

Specification

CAS No. 93861-51-9
Molecular Formula C25H34O7
Molecular Weight 446.54
IUPAC Name (1S,2S,4R,6S,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21-,22+,23-,24-,25+/m0/s1
Standard InChI Key JBVVDXJXIDYDMF-UGFKOGHWSA-N
SMILES CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O

Introduction

Chemical Identity and Structural Characteristics

Chemical Identification Parameters

6beta-Hydroxybudesonide is precisely identified through several key chemical parameters that enable its accurate characterization and differentiation from related compounds.

Table 1: Chemical Identification Parameters of 6beta-Hydroxybudesonide

ParameterValue
CAS Number88411-77-2
Chemical Name6-BETA-HYDROXY BUDESONIDE
Molecular FormulaC25H34O7
Molecular Weight446.53
FDA UNII0J80E95H99
NACRESNA.24

The compound is known by numerous synonyms in scientific literature, including:

  • (6β,11β,16α)-

  • 6-hydroxybudesonide

  • 6β-Hydroxy Budesonide

  • Budesonide 6-beta-Hydroxy Impurity

  • Triamcinolone Hexacetonide Impurity 8

  • Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-6,11,21-trihydroxy-, (6β,11β,16α)-

Physical and Chemical Properties

The physical and chemical properties of 6beta-Hydroxybudesonide have been characterized through both experimental measurements and predictive modeling techniques.

Table 2: Physical and Chemical Properties of 6beta-Hydroxybudesonide

PropertyValue
Physical FormSolid
ColorWhite to Pale Yellow
Melting Point126-128°C
Boiling Point641.4±55.0 °C (Predicted)
Density1.33±0.1 g/cm³ (Predicted)
SolubilitySoluble in Dichloromethane, Ether
pKa12.87±0.10 (Predicted)
StabilityHygroscopic
Recommended Storage-20°C Freezer

6beta-Hydroxybudesonide appears as a white to pale yellow solid under standard laboratory conditions. The compound exhibits a defined melting point range of 126-128°C, which serves as an important parameter for verifying its purity and identity . Due to its hygroscopic nature, the compound readily absorbs moisture from the atmosphere, necessitating careful storage practices to maintain its stability and integrity. For optimal preservation, storage at -20°C under anhydrous conditions is recommended .

Structural Features

The molecular structure of 6beta-Hydroxybudesonide is characterized by a pregna-1,4-diene-3,20-dione skeleton with specific functional groups at key positions. The compound features hydroxyl groups at positions 6β, 11β, and 21, along with a butylidenebis(oxy) moiety bridging positions 16 and 17 . The stereochemical configuration, specifically the (11beta,16alpha(S))- designation, refers to the spatial orientation of substituents at these positions, which is critical for the compound's receptor binding characteristics and subsequent biological activity.

Metabolic Significance

Formation Pathway

6beta-Hydroxybudesonide is primarily formed through the metabolic transformation of budesonide via hydroxylation at the 6β position. This biotransformation represents a Phase I metabolic process, typically mediated by cytochrome P450 enzymes in the liver . The specific hydroxylation at the 6β position rather than alternative positions on the steroid nucleus has important implications for the compound's biological activity and elimination profile.

Significance in Budesonide Metabolism

Analytical Detection Methods

Chromatographic Techniques

The detection and quantification of 6beta-Hydroxybudesonide in biological samples and pharmaceutical formulations typically involve sophisticated analytical methodologies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) represents the gold standard for sensitive and specific detection of this metabolite. These techniques enable researchers to monitor the formation and elimination of 6beta-Hydroxybudesonide in pharmacokinetic studies and quality control processes.

Reference Standards

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
TRCH8278426β-Hydroxy 21-Acetyloxy Budesonide-d85mg$1,320
Medical Isotopes, Inc.D705746β-Hydroxy 21-Acetyloxy Budesonide-d85mg$2,200
American Custom Chemicals CorporationMTB00022366-BETA-HYDROXY BUDESONIDE 95.00%5MG$500.27

The significant price variations observed among different suppliers reflect differences in purity specifications, synthesis methods, and packaging configurations . The deuterium-labeled variants (d8) are particularly valuable in quantitative mass spectrometry applications, serving as internal standards for precise measurements.

Pharmacological Properties

Anti-inflammatory Activity

As a metabolite of budesonide, 6beta-Hydroxybudesonide demonstrates important pharmacological properties relevant to therapeutic applications. The compound is associated with anti-inflammatory effects, though potentially with altered potency compared to the parent compound. The hydroxylation at the 6β position modifies the steroid structure in a way that may affect its binding affinity to the glucocorticoid receptor, the primary molecular target responsible for the anti-inflammatory effects .

Research Applications

Pharmacokinetic Investigations

6beta-Hydroxybudesonide serves as an essential marker in pharmacokinetic studies investigating the metabolism and disposition of budesonide. Monitoring this metabolite in biological fluids provides valuable information about the rate and extent of budesonide metabolism, which can vary among different patient populations based on genetic factors, concurrent medications, and disease states .

Analytical Reference Standard

In pharmaceutical research and development, 6beta-Hydroxybudesonide is utilized as a reference standard for analytical method development and validation. It serves as an important tool for researchers and quality control laboratories in the identification and quantification of related substances in budesonide formulations .

Metabolite Profiling

The compound plays a significant role in comprehensive metabolite profiling studies aimed at understanding the complete metabolic fate of budesonide. Such studies are crucial for regulatory submissions and safety assessments of pharmaceutical products containing budesonide .

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